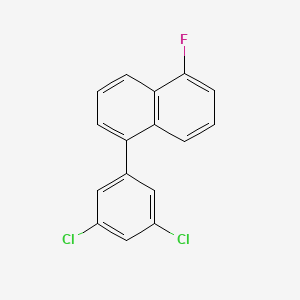

1-(3,5-Dichlorophenyl)-5-fluoronaphthalene

Description

BenchChem offers high-quality 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H9Cl2F |

|---|---|

Molecular Weight |

291.1 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)-5-fluoronaphthalene |

InChI |

InChI=1S/C16H9Cl2F/c17-11-7-10(8-12(18)9-11)13-3-1-5-15-14(13)4-2-6-16(15)19/h1-9H |

InChI Key |

NDVBKGCWCHWJND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)C3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Polycyclic Aromatic Hydrocarbons

1-(3,5-Dichlorophenyl)-5-fluoronaphthalene is classified as a halogenated polycyclic aromatic hydrocarbon (HPAH). HPAHs are polycyclic aromatic hydrocarbons (PAHs) that contain one or more halogen atoms, such as chlorine, bromine, fluorine, or iodine, attached to their aromatic ring structures. researchgate.netnih.gov The presence and position of these halogen atoms can significantly influence the physicochemical properties and biological activities of the parent PAH molecule. nih.gov

Research into HPAHs has gained momentum due to their environmental prevalence and potential toxicological effects. researchgate.netnih.gov These compounds can be formed through both natural and anthropogenic processes, including combustion. researchgate.net The study of HPAHs often involves their detection in various environmental matrices, such as air, sediment, and biological tissues. researchgate.netnih.gov The number and location of halogen atoms on the PAH core are critical factors in determining the molecule's behavior and impact. nih.gov

Table 1: Illustrative Physicochemical Properties of Halogenated Polycyclic Aromatic Hydrocarbons

| Property | Example Value Range for Chlorinated PAHs |

| Molecular Weight | Increases with number of chlorine atoms |

| Log Kow (Octanol-Water Partition Coefficient) | Generally high, indicating lipophilicity |

| Vapor Pressure | Generally low, decreases with increasing molecular weight |

| Water Solubility | Low, decreases with increasing halogenation |

This table provides a generalized overview of properties for a class of HPAHs and is not specific to 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene.

Significance of Substituted Naphthalene Derivatives in Chemical and Biological Sciences

The naphthalene (B1677914) scaffold is a fundamental building block in organic chemistry and is found in numerous natural and synthetic compounds. lifechemicals.comnih.gov Substituted naphthalene derivatives, which are naphthalene molecules with various functional groups attached, exhibit a wide array of applications in both chemical and biological sciences. thieme-connect.comresearchgate.net

In the realm of medicinal chemistry, naphthalene derivatives are integral to the development of therapeutics with diverse pharmacological activities. lifechemicals.comresearchgate.net These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial properties. thieme-connect.comresearchgate.net The versatility of the naphthalene core allows for structural modifications that can fine-tune the biological activity of the resulting compounds. researchgate.net

From a materials science perspective, substituted naphthalenes are utilized in the creation of organic materials with specific optical and electronic properties. nih.gov They have applications in the development of dyes, pigments, and materials for organic electronic devices. lifechemicals.com The ability to introduce different substituents onto the naphthalene ring system enables the rational design of molecules with desired functionalities. researchgate.net

Table 2: Examples of Biological Activities of Substituted Naphthalene Derivatives

| Biological Activity | Example Naphthalene-Based Compound (Illustrative) |

| Anti-cancer | Mitonafide lifechemicals.com |

| Antifungal | Terbinafine lifechemicals.com |

| Anti-inflammatory | Nabumetone lifechemicals.com |

This table lists examples of naphthalene derivatives with known biological activities to illustrate the significance of this class of compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule, which in turn govern its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost, making it a common choice for studying the electronic structure of organic molecules. aps.orgjmchemsci.comnih.gov A typical DFT study on a novel compound like 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene would involve the calculation of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and spatial distributions of these orbitals are critical for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. jmchemsci.com Furthermore, DFT can be employed to calculate various electronic properties, as detailed in the hypothetical data table below, which showcases the type of data that would be generated from such a study.

Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | N/A | Indicates electron-donating ability |

| LUMO Energy | N/A | Indicates electron-accepting ability |

| HOMO-LUMO Gap | N/A | Relates to chemical reactivity and stability |

| Dipole Moment | N/A | Measures the polarity of the molecule |

| Electron Affinity | N/A | Energy change upon gaining an electron |

This table is for illustrative purposes only, as no specific data exists for 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene.

The Hartree-Fock (HF) method is a foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. wikipedia.org While often less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced post-Hartree-Fock methods. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation to achieve higher accuracy. To date, no studies employing HF or post-HF methodologies for 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene have been published.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. researchgate.net By calculating the vibrational frequencies of a molecule, researchers can generate a theoretical infrared (IR) and Raman spectrum, which can be invaluable for interpreting experimental spectra. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of a compound. For 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene, the lack of computational studies means that no such theoretical spectroscopic data is available.

Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data Points | Application |

|---|---|---|

| Vibrational (IR/Raman) | Frequencies and Intensities | Functional group identification |

This table is for illustrative purposes only, as no specific data exists for 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene.

Molecular Modeling and Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. doi.org For a molecule with rotatable bonds like 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene, identifying the lowest energy conformers is essential for understanding its three-dimensional structure and how it might interact with other molecules. mdpi.com This exploration of the potential energy surface would reveal the most stable conformations and the energy barriers between them. Without dedicated studies, the preferred conformation of this compound remains undetermined.

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the compound "1-(3,5-Dichlorophenyl)-5-fluoronaphthalene" for the purpose of generating an article focused on its computational and theoretical chemistry.

The investigation sought to find specific data related to the following areas as stipulated in the request:

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics , including descriptor calculation and model development.

Molecular Docking and Ligand-Protein Interaction Studies , including prediction of binding modes and characterization of interactions.

Theoretical Investigations of Reaction Mechanisms , such as transition state analysis.

Due to the absolute lack of available data, it is not possible to generate the requested article. Fulfilling the prompt would require fabricating information, which is contrary to the core principles of accuracy and reliance on factual sources. Therefore, the content for the specified outline cannot be created.

Structure Activity Relationship Sar Investigations

Impact of Halogen Substituents (Chlorine and Fluorine) on Activity and Selectivity

Halogen atoms are pivotal in modulating the pharmacological profile of bioactive molecules. In the case of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene, the chlorine and fluorine atoms significantly influence its activity and selectivity through various mechanisms.

The two chlorine atoms on the phenyl ring contribute to the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a biological target. The electron-withdrawing nature of chlorine can also create specific electronic interactions, such as halogen bonds, with amino acid residues in a protein's active site. The number and position of chlorine atoms are critical; for instance, dichlorination often imparts a different electronic and steric profile compared to a single chlorine substituent, which can be a key determinant of biological activity.

The combined effect of both chlorine and fluorine substituents can lead to a unique pharmacological profile. The interplay between the lipophilic and electron-withdrawing properties of chlorine and the metabolic stability and binding enhancement conferred by fluorine can result in compounds with high potency and improved drug-like characteristics. acs.orgnih.gov

| Halogen Substitution Pattern | Key Effects on Bioactivity | Potential Impact |

|---|---|---|

| 3,5-Dichlorophenyl | Increased lipophilicity, electron-withdrawing effects, potential for halogen bonding. | Enhanced membrane permeability and target binding affinity. |

| 5-Fluoronaphthalene | Blocks metabolic oxidation, enhances binding through electrostatic interactions. | Improved metabolic stability and target potency. |

| Combined Di-chloro and Fluoro | Synergistic effects on lipophilicity, electronic properties, and metabolic resistance. | Potentially high potency, selectivity, and favorable pharmacokinetics. |

Role of Naphthalene (B1677914) Core Substitution Pattern on Biological Interactions

The linkage at the 1-position of the naphthalene ring defines the spatial orientation of the dichlorophenyl group. This orientation is critical for establishing productive interactions with the target. The naphthalene moiety itself can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a binding pocket.

The fluorine atom at the 5-position influences the electronic landscape of the naphthalene core. Its placement can affect the molecule's dipole moment and quadrupole moment, which in turn can influence long-range interactions with the biological target. The specific substitution pattern is a key factor in achieving high-affinity binding and, consequently, high potency. Naphthalene derivatives have been explored for a wide range of biological activities, including anticancer and anti-inflammatory effects, where the substitution pattern is a key determinant of efficacy. researchgate.netnih.gov

Influence of the Dichlorophenyl Substitution Regiochemistry

The regiochemistry of the chlorine atoms on the phenyl ring has a significant impact on the molecule's biological activity. The 3,5-dichloro substitution pattern is distinct from other possible arrangements, such as 2,4-dichloro or 3,4-dichloro. This specific arrangement influences the molecule's symmetry, steric profile, and electronic distribution.

The meta-positioning of the two chlorine atoms in the 3,5-dichloro configuration creates a unique electronic environment. This pattern can influence the pKa of the molecule and its ability to form specific interactions, such as halogen bonds, with a biological target. The steric hindrance provided by the two chlorine atoms can also dictate the preferred conformation of the molecule, particularly the rotational angle between the phenyl and naphthalene rings. This conformational preference is often a critical factor in achieving a precise fit within a receptor's binding site.

Different dichlorophenyl substitution patterns can lead to significant variations in biological activity. For example, a shift of one chlorine atom from the 5- to the 4-position could alter the molecule's shape and electronic properties sufficiently to reduce or enhance its binding affinity for a particular target.

| Dichlorophenyl Regioisomer | Potential Influence on SAR |

|---|---|

| 3,5-Dichloro | Symmetrical substitution, may influence rotational barrier and conformational preference. Unique electronic distribution. |

| 2,4-Dichloro | Asymmetrical substitution, may introduce different steric clashes or interactions within the binding site. |

| 3,4-Dichloro | Vicinal chloro groups, creates a distinct dipole moment and electronic signature. |

Rational Design Principles for Modulating Compound Activity

Rational drug design relies on an understanding of a compound's SAR to create new molecules with improved properties. For 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene, several principles can be applied to modulate its activity.

One approach is to explore alternative halogenation patterns on both the phenyl and naphthalene rings. Replacing a chlorine atom with a bromine or iodine could enhance halogen bonding capabilities, while additional fluorine substitutions on the naphthalene core could further improve metabolic stability. acs.org

Another strategy involves modifying the connectivity between the two aromatic rings. Introducing a linker, such as an ether or an amide group, could alter the flexibility and geometry of the molecule, potentially leading to new binding modes. Furthermore, the naphthalene scaffold itself can be replaced by other bicyclic or heterocyclic systems to explore different steric and electronic properties. ijpsjournal.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in rational drug design. ijpsjournal.com These techniques can predict how structural modifications will affect a compound's binding affinity and other properties, thereby guiding the synthesis of more potent and selective analogs.

Lead Optimization Strategies

Lead optimization is the process of refining a promising lead compound to enhance its drug-like properties, such as efficacy, safety, and pharmacokinetics. danaher.combiobide.com For a lead compound like 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene, several optimization strategies can be employed.

Structure-based drug design would be a key strategy if the three-dimensional structure of the biological target is known. This approach allows for the rational design of modifications that improve the compound's fit and interactions within the binding site.

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be optimized by making targeted structural changes. For instance, introducing polar functional groups can improve solubility, while modifying metabolically labile sites can enhance in vivo stability. danaher.com

An article on the biological activity and molecular interaction mechanisms of the chemical compound “1-(3,5-Dichlorophenyl)-5-fluoronaphthalene” cannot be generated at this time. A comprehensive search of available scientific literature and databases did not yield specific research data on the biological activities or molecular interactions of this particular compound.

The provided search results contained information on various other dichlorophenyl and naphthalene derivatives, but no direct studies focusing on 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene were identified. Therefore, to adhere to the strict requirement of focusing solely on the specified chemical, the requested article cannot be produced.

Further research would be required to investigate the potential biological effects and mechanisms of action of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene to provide the detailed, informative, and scientifically accurate content requested in the outline. At present, there is no publicly available information to populate the specified sections on enzyme modulation, receptor binding, interaction with biological macromolecules, or its effects on cell proliferation and cellular pathways.

Biological Activity Research and Molecular Interaction Mechanisms Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effects

Cellular Studies (In Vitro)

Induction of Cellular Responses

Research on compounds containing the dichlorophenyl group has demonstrated the induction of various cellular responses, including cytotoxicity and the inhibition of inflammatory processes. For instance, the compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) has been shown to be cytotoxic to human hepatoma HepG2 cells. nih.gov This cytotoxicity was observed to be more pronounced in HepG2 cells that were genetically engineered to express the cytochrome P450 enzyme CYP3A4, suggesting that metabolic activation by this enzyme may play a role in the compound's toxic effects. nih.gov

Furthermore, analogues of the cannabinoid receptor 1 antagonist rimonabant, which contain a dichlorophenyl group, have been synthesized and evaluated for their anti-inflammatory effects. One such analogue, a morpholine-containing compound, demonstrated significant inhibitory activity on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV2 microglial cells. nih.gov This compound was found to suppress NO production in a dose-dependent manner and also inhibited the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines. nih.gov

Mechanistic Elucidation of Biological Effects

Modes of Action at the Molecular Level

The molecular mechanisms underlying the biological effects of dichlorophenyl-containing compounds have been investigated in several studies. For example, the anti-inflammatory effects of the aforementioned rimonabant analogue are exerted through the modulation of specific signaling pathways. nih.gov Research showed that this compound attenuated the LPS-induced activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of extracellular signal-regulated kinase (ERK) MAPK in BV2 cells. nih.gov These findings indicate that its anti-inflammatory properties are mediated, at least in part, by the ERK pathway. nih.gov

In the context of antiviral research, (3,5-dichlorophenyl)pyridine-based molecules have been identified as inhibitors of furin, a proprotein convertase that plays a role in the maturation of viral proteins. nih.govnih.govscienceopen.com The binding of these inhibitors to furin induces a significant conformational change in the enzyme's active site. nih.govnih.govscienceopen.com This "induced-fit" mechanism involves the exposure of a previously buried tryptophan residue, creating a new hydrophobic pocket where the 3,5-dichlorophenyl moiety of the inhibitor binds. nih.govnih.govscienceopen.com This interaction leads to slow off-rate binding kinetics, indicating a stable and long-lasting inhibition of the enzyme. nih.govnih.gov

Biochemical Assays for Interaction Profiling

A variety of biochemical assays have been employed to characterize the interactions of dichlorophenyl-containing compounds with their molecular targets. To study the inhibition of furin by (3,5-dichlorophenyl)pyridine-based molecules, researchers established a MALDI-TOF-MS-based furin activity assay to determine IC50 values. nih.govnih.gov Surface plasmon resonance (SPR) experiments were used to investigate the binding kinetics of these inhibitors to furin, revealing their slow dissociation rates. nih.gov Additionally, differential scanning fluorimetry has been used to demonstrate the strong structural stabilization of furin upon inhibitor binding. nih.gov

The cytotoxic effects of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) were assessed using cell viability assays in both wild-type and CYP3A4-transfected HepG2 cells. nih.gov To confirm the role of CYP3A4 in the metabolic activation of DCPT, testosterone 6β-hydroxylation assays were conducted to measure the enzyme's activity. nih.gov Furthermore, the modulation of DCPT's cytotoxicity was demonstrated through the use of a CYP3A4 inhibitor and inducer. nih.gov

Exploration of Potential Pharmacological Activities (e.g., anticancer properties, general)

Compounds with dichlorophenyl and naphthalene (B1677914) structures have been explored for their potential anticancer activities. For example, a novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), has been investigated for its effects on liver cancer cells. researchgate.net This compound was found to inhibit the growth of HepG2 and Hep3B liver cancer cells and suppress colony formation. researchgate.net Further investigation revealed that NHDC induced apoptosis and inhibited the action of STAT3, a protein often implicated in cancer progression. researchgate.net

Similarly, a series of novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles were designed, synthesized, and evaluated for their anticancer properties. nih.gov Several of these compounds exhibited significant cytotoxicity against various cancer cell lines. nih.gov Further studies on the most active compounds indicated that they could induce apoptosis and cause cell cycle arrest. nih.gov Molecular modeling studies suggested that these compounds may exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR). nih.gov

The compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has also been shown to possess anticancer properties, particularly against lung cancer. nih.gov Treatment with COH-SR4 inhibited the survival and clonogenic potential of lung cancer cells and induced apoptosis. nih.gov Mechanistically, COH-SR4 was found to inhibit glutathione S-transferase (GST) activity and cause G0/G1 cell cycle arrest. nih.gov

Below is a data table summarizing the biological activities of some of the discussed compounds that are structurally related to 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene.

| Compound Name | Biological Activity | Cell Line(s) | Molecular Target/Pathway |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2 | CYP3A4-mediated bioactivation |

| Morpholine analogue of rimonabant | Anti-inflammatory | BV2 microglial cells | Inhibition of NO, iNOS, COX-2; Attenuation of NF-κB and ERK MAPK activation |

| (3,5-Dichlorophenyl)pyridine-based molecules | Antiviral (Furin inhibition) | Not specified | Furin |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | Anticancer | HepG2, Hep3B | Inhibition of STAT3 |

| 3-(Naphthalen-1-yl)-4,5-dihydropyrazoles | Anticancer | Various | Potential EGFR inhibition |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Anticancer | Lung cancer cells | Inhibition of GST activity, G0/G1 cell cycle arrest |

Applications in Materials Science and Advanced Chemical Systems

Integration into Functional Materials due to Unique Structural Properties

There is currently no available research to detail the integration of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene into functional materials.

Optical and Electronic Materials Development

Specific data on the optical and electronic properties of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene, such as its absorption and emission spectra, quantum yield, or charge transport characteristics, are not documented in the scientific literature.

Polymer and Composite Material Applications

There is no information available regarding the use of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene as a monomer or an additive in the development of polymers or composite materials.

Role as a Chemical Building Block and Intermediate in Organic Synthesis

While the structure of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene suggests it could serve as an intermediate in the synthesis of more complex molecules, there are no specific examples or documented synthetic routes that utilize this compound as a starting material or key intermediate.

Research in Agrochemical Development

No studies have been published that investigate the potential of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene or its derivatives as herbicides, insecticides, or fungicides.

Development of Probes for Chemical Biology Research

The potential for 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene to be developed into a fluorescent or reactive probe for studying biological systems has not been explored in any published research.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of polyhalogenated aromatic compounds is a critical area of research. For 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene, the Suzuki-Miyaura cross-coupling reaction presents a plausible and versatile synthetic strategy. This would likely involve the palladium-catalyzed coupling of 1-bromo-5-fluoronaphthalene (B1338624) with 3,5-dichlorophenylboronic acid. The development of novel catalytic systems for this transformation could focus on enhancing yield, reducing reaction times, and utilizing greener solvents.

| Reactant 1 | Reactant 2 | Coupling Method | Potential Catalyst |

| 1-bromo-5-fluoronaphthalene | 3,5-dichlorophenylboronic acid | Suzuki-Miyaura Coupling | Palladium-based catalysts (e.g., Pd(PPh₃)₄) |

| 5-fluoro-1-naphthylboronic acid | 1,3-dichloro-5-iodobenzene | Suzuki-Miyaura Coupling | Palladium-based catalysts with specialized ligands |

| 1-amino-5-fluoronaphthalene | 1-bromo-3,5-dichlorobenzene | Diazotization followed by Sandmeyer-type reaction | Copper salts |

Advanced Spectroscopic and Analytical Characterization Techniques for Complex Analogues

The unambiguous characterization of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene and its future analogues will necessitate the application of advanced spectroscopic techniques. While standard 1D NMR (¹H and ¹³C) and mass spectrometry form the bedrock of structural elucidation, more complex substitution patterns may require more sophisticated methods.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be instrumental in definitively assigning proton and carbon signals, especially in cases of signal overlap in the aromatic region. tandfonline.commdpi.com High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For halogenated compounds, understanding the isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) is vital for confirming the presence and number of chlorine atoms in the molecule. Advanced techniques like FT-IR and Raman spectroscopy can provide valuable information about the vibrational modes of the molecule, further confirming its structure. solubilityofthings.comnih.gov

Hypothetical Spectroscopic Data for 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene:

| Technique | Expected Features |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 110-150 ppm). Carbon atoms bonded to fluorine will show characteristic splitting (¹JCF, ²JCF, etc.). |

| ¹⁹F NMR | A singlet or complex multiplet depending on proton coupling. |

| Mass Spec. | A molecular ion peak with a characteristic isotopic cluster pattern due to the two chlorine atoms. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

Generative AI models can design novel analogues of the parent compound with optimized properties. nih.gov By analyzing the structural features of known active molecules, these algorithms can propose modifications to the 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene scaffold that are likely to enhance its therapeutic potential. This computational approach can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Exploration of New Catalytic Applications and Mechanistic Insights

The unique electronic and steric properties of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene could make it or its derivatives interesting ligands for transition metal catalysis. The presence of multiple halogen atoms allows for fine-tuning of the ligand's electron-donating or -withdrawing capabilities. Palladium complexes featuring biaryl phosphine (B1218219) ligands, which share structural similarities with the target compound, have shown high activity in cross-coupling reactions. acs.orgnih.govnih.gov

Future research could involve synthesizing derivatives of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene with coordinating groups (e.g., phosphines, pyridines) and evaluating their performance as ligands in various catalytic transformations, such as C-C and C-N bond formation. Mechanistic studies of these catalytic cycles would provide valuable insights into the role of the halogenated biaryl scaffold in promoting catalytic activity and stability.

Expanding the Scope of Biological Targets and Deeper Mechanistic Understandings

Naphthalene (B1677914) and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netijpsjournal.comekb.eg The specific substitution pattern of 1-(3,5-Dichlorophenyl)-5-fluoronaphthalene suggests that it may interact with specific biological targets. For instance, the dichlorophenyl moiety is found in numerous bioactive compounds, and its presence can influence binding affinity and selectivity.

Initial research should involve broad biological screening to identify potential therapeutic areas. Once a promising activity is identified, further studies should focus on elucidating the mechanism of action. This could involve identifying the specific protein target, studying the binding interactions through techniques like X-ray crystallography, and understanding the downstream cellular effects. The naphthalene scaffold is a component of several FDA-approved drugs, highlighting the therapeutic potential of this class of compounds. lifechemicals.com

Green Chemistry Approaches in the Synthesis and Application of Halogenated Naphthalenes

The principles of green chemistry are increasingly important in the synthesis and application of chemical compounds. For halogenated naphthalenes, this includes the development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. science.gov This could involve the use of catalytic rather than stoichiometric reagents, the selection of environmentally benign solvents, and the development of processes that allow for easy catalyst recovery and reuse. ugr.es

Furthermore, the design of new molecules should consider their environmental fate and potential for biodegradation. While halogenated compounds are often persistent, careful molecular design can lead to structures that are more susceptible to environmental degradation, reducing their long-term ecological impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.